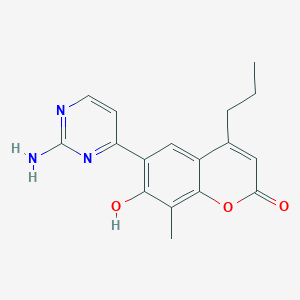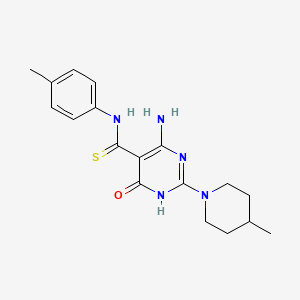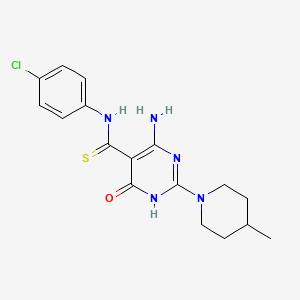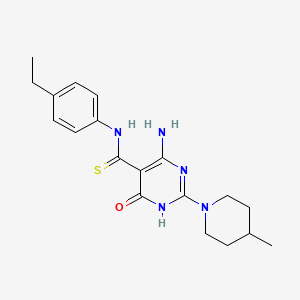![molecular formula C18H18N4O B3730369 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730369.png)
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
説明
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a critical role in regulating various cellular processes.
作用機序
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one disrupts the signaling pathways that are essential for the survival and growth of cancer cells, leading to their death. Additionally, by suppressing the production of pro-inflammatory cytokines, 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one reduces inflammation and promotes tissue repair.
Biochemical and Physiological Effects:
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. These effects are mediated by the inhibition of CK2, which regulates various signaling pathways involved in these processes.
実験室実験の利点と制限
One of the major advantages of using 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its selectivity for CK2, which allows for the specific targeting of this kinase. Additionally, 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, including the development of more potent derivatives, the investigation of its mechanism of action in different cellular contexts, and the exploration of its therapeutic potential in various diseases. Additionally, the combination of 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one with other drugs or therapies may enhance its efficacy and broaden its applications. Finally, the development of new methods for the synthesis of 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives may facilitate their use in research and clinical settings.
科学的研究の応用
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(cyclopentylamino)-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-15-14(12-6-2-1-3-7-12)10-11-19-16(15)21-18(22-17)20-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWRIDNCZFNTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B3730296.png)
![3-[(3-acetylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3730306.png)
![5-methyl-7,8-dihydro-6H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-one](/img/structure/B3730311.png)
![N-(4-bromophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3730312.png)



![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B3730346.png)
![N-(4-ethylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3730350.png)
![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3730356.png)
![3-(4-chlorophenyl)-5-hydroxy-2-methyl-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B3730359.png)
![2-(1-piperidinyl)-5-[2-(2-thienyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730364.png)
![2-(4-morpholinyl)-5-[2-(2-thienyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730366.png)